
N-(1-(1-(4-Butyl-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(DOBU) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids . It is regulated as a Schedule I compound in the United States and is intended for research and forensic applications . The compound is known for its potent analgesic properties and is used in various scientific studies to understand opioid receptor interactions and potential therapeutic applications .
Preparation Methods
The synthesis of N-(DOBU) Fentanyl (hydrochloride) involves several steps. The general synthetic route for fentanyl analogs includes the following steps :
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.
Final Conversion: The 4-anilino-N-phenethylpiperidine is converted to N-(DOBU) Fentanyl by reacting with propionyl chloride in the presence of halogenated hydrocarbons.
Chemical Reactions Analysis
N-(DOBU) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(DOBU) Fentanyl (hydrochloride) has several scientific research applications, including:
Mechanism of Action
N-(DOBU) Fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor . This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic adenosine monophosphate (cAMP) . The reduction in cAMP decreases the influx of calcium ions, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release . This results in the analgesic effects of the compound .
Comparison with Similar Compounds
N-(DOBU) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:
N-(DOB) Fentanyl (hydrochloride): This compound has a similar structure but with a bromo group instead of a butyl group.
N-(2C-T-7) Fentanyl (hydrochloride): This compound has a propylthio group instead of a butyl group.
N-(DOM) Fentanyl (hydrochloride): This compound has a methoxy group instead of a butyl group.
The uniqueness of N-(DOBU) Fentanyl (hydrochloride) lies in its specific structural modifications, which can result in different pharmacological properties and potency compared to other fentanyl analogs .
Properties
Molecular Formula |
C29H42N2O3 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
N-[1-[1-(4-butyl-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C29H42N2O3/c1-6-8-12-23-20-28(34-5)24(21-27(23)33-4)19-22(3)30-17-15-26(16-18-30)31(29(32)7-2)25-13-10-9-11-14-25/h9-11,13-14,20-22,26H,6-8,12,15-19H2,1-5H3 |
InChI Key |
JGVJLLGNTVSNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1OC)CC(C)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



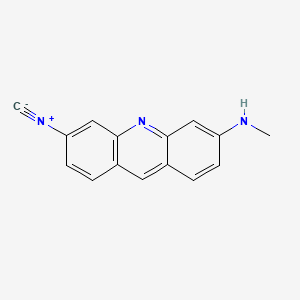

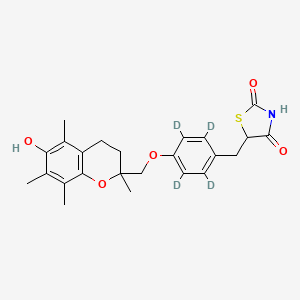
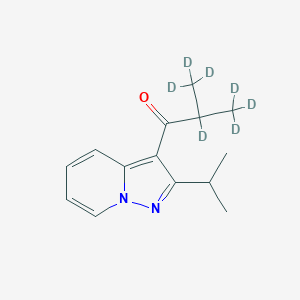
![3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)
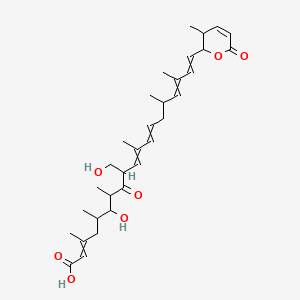
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B10783431.png)

![N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride](/img/structure/B10783439.png)
![4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one](/img/structure/B10783450.png)
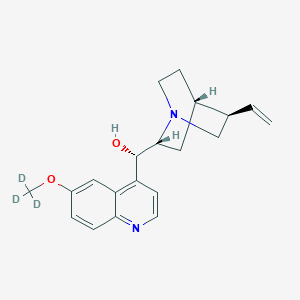
![(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine](/img/structure/B10783470.png)
![4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783482.png)
